molecular formula C10H13ClN2O2 B12506391 N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide

N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide

Cat. No.: B12506391
M. Wt: 228.67 g/mol
InChI Key: VKIJEKYZWOPAKJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide is an organic compound with the molecular formula C10H13ClN2O2. This compound is characterized by the presence of a chloro, methoxy, and methyl group attached to a phenyl ring, which is further connected to a glycinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with glycine derivatives under specific conditions. One common method includes:

    Starting Materials: 4-chloro-2-methoxy-5-methylphenylamine and glycine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

    Procedure: The amine and glycine derivative are mixed in the solvent, followed by the addition of the coupling agent and base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of N-(4-chloro-2-hydroxy-5-methylphenyl)glycinamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)glycinamide.

    Substitution: Formation of N-(4-azido-2-methoxy-5-methylphenyl)glycinamide or N-(4-thio-2-methoxy-5-methylphenyl)glycinamide.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-amino-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C10H13ClN2O2/c1-6-3-8(13-10(14)5-12)9(15-2)4-7(6)11/h3-4H,5,12H2,1-2H3,(H,13,14)

InChI Key

VKIJEKYZWOPAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN

Origin of Product

United States

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